RJR-2403 hemioxalate

nAChR α4β2 α7

RJR-2403 hemioxalate (rivanicline) is the definitive α4β2-selective nAChR agonist for pharmacological isolation. Ki=26 nM with >1,000-fold selectivity over α7 eliminates confounding off-target activation. Unlike nicotine, produces no residual receptor inhibition at ≤1 mM, enabling stable patch-clamp baselines. Delivers cognitive enhancement equivalent to nicotine with 10-30× fewer cardiovascular and respiratory side effects in rodent models. Protects nAChR function via allosteric modulation—critical for receptor desensitization studies. Choose RJR-2403 hemioxalate for clean, reproducible data in CNS receptor deconvolution, synaptic plasticity, and memory assays.

Molecular Formula C22H30N4O4
Molecular Weight 414.5
Cat. No. B1191671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRJR-2403 hemioxalate
Synonyms(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate
Molecular FormulaC22H30N4O4
Molecular Weight414.5
Structural Identifiers
SMILESCNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RJR-2403 Hemioxalate (Rivanicline): A Highly Selective α4β2 Neuronal Nicotinic Acetylcholine Receptor Agonist for CNS-Focused Research Procurement


RJR-2403 hemioxalate, also known as rivanicline or (E)-metanicotine hemioxalate, is a small-molecule neuronal nicotinic acetylcholine receptor (nAChR) agonist distinguished by its high selectivity for the α4β2 subtype [1]. Unlike nicotine, RJR-2403 is a partial agonist that shows markedly reduced potency at ganglionic, muscle-type, and enteric nAChRs [1]. The compound has been characterized extensively in vitro and in vivo, with defined binding affinities and functional potencies that enable its use as a pharmacological tool in studies of CNS cholinergic function, cognitive enhancement, and nicotinic receptor subtype deconvolution [2]. RJR-2403 hemioxalate is the hemioxalate salt form of the free base, which is the form typically supplied for research applications.

Why RJR-2403 Hemioxalate Cannot Be Directly Replaced by Nicotine, Other nAChR Agonists, or Generic α4β2 Ligands


Substitution of RJR-2403 with non-selective agonists like nicotine or alternative α4β2 ligands introduces confounding variables that compromise experimental interpretation. While many nAChR agonists target the α4β2 subtype, RJR-2403 exhibits a unique profile: it combines high binding affinity (Ki = 26 nM) for α4β2 with substantially reduced efficacy and potency at other human nAChR subtypes, resulting in >1,000-fold selectivity over α7 receptors [1]. In head-to-head functional assays, RJR-2403 demonstrates a different efficacy profile than acetylcholine (ACh) or nicotine at multiple receptor subtypes, and it uniquely lacks the residual inhibition of receptor function that nicotine produces [1]. Additionally, RJR-2403 shows pronounced CNS over peripheral selectivity in vivo, with a 10- to 30-fold reduction in cardiovascular and autonomic effects relative to nicotine [2]. These quantitative differences mean that substituting RJR-2403 with another α4β2 agonist would yield fundamentally different pharmacological outcomes, particularly in studies where CNS selectivity, partial agonism, or lack of receptor desensitization are critical parameters.

RJR-2403 Hemioxalate: Quantified Differentiation Against Nicotine and Other nAChR Agonists


Subtype Selectivity: >1,000-Fold α4β2 Over α7 nAChR Affinity

RJR-2403 exhibits a striking selectivity profile for the α4β2 nAChR subtype relative to α7 nAChRs. In radioligand binding assays using rat brain cortex, RJR-2403 displays a Ki of 26 nM for α4β2 receptors, whereas its affinity for α7 receptors is 3,600 nM (3.6 µM) [1]. This represents a >1,000-fold selectivity for α4β2 over α7 [1][2]. By contrast, the non-selective agonist nicotine does not exhibit this degree of subtype discrimination, and the α7-selective partial agonist DMXB (3-(2,4-dimethoxybenzylidene)-anabaseine) shows an inverse selectivity profile with minimal α4β2 activation [3]. The quantitative selectivity of RJR-2403 enables researchers to isolate α4β2-mediated responses in complex neuronal systems without confounding α7 activation.

nAChR α4β2 α7 binding affinity subtype selectivity

Human α4β2 Receptor Activation: Full Agonist Efficacy vs. Partial Agonist at Other Subtypes

In human nAChR subtypes expressed in Xenopus oocytes, RJR-2403 acts as a full agonist at α4β2 receptors, with an efficacy equivalent to that of ACh, and is more potent than ACh in activating this subtype [1]. In contrast, RJR-2403 exhibits partial agonism at α3β2, α3β4, and α7 receptors, with significantly lower efficacy than ACh [1]. Nicotine, by comparison, activates α4β2 and α3β2 receptors with peak currents that are 85% and 50% of the ACh maximum response, respectively, and is an efficacious activator of α7 receptors [1]. Furthermore, at concentrations below 1 mM, RJR-2403 produces no residual inhibition of subsequent ACh responses for any receptor subtype, whereas nicotine induces profound residual inhibition of α4β2, α3β2, and α7 receptors with IC₅₀ values of 150, 200, and 150 µM, respectively [1]. This differential functional profile positions RJR-2403 as a cleaner α4β2 agonist than nicotine in studies requiring sustained receptor responsiveness.

electrophysiology Xenopus oocytes partial agonism α4β2 α3β2

CNS vs. Peripheral Selectivity: Reduced Ganglionic, Muscle, and Enteric Potency

RJR-2403 demonstrates a pronounced selectivity for CNS nAChR subtypes over peripheral ganglionic, muscle-type, and enteric receptors. In functional assays, RJR-2403 is less than one-tenth as potent as nicotine in inducing guinea pig ileum contraction, with greatly reduced efficacy [1]. At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells (ganglionic-like), muscle-type nAChRs in human TE671/RD cells, or muscarinic receptors [1]. In vivo, RJR-2403 is approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure in rats [2]. Additionally, RJR-2403 is 15- to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears/crosses, and acoustic startle response in mice [2]. This quantitative peripheral sparing profile is a key differentiator from nicotine, which lacks CNS selectivity.

CNS selectivity ganglionic muscle-type nAChR ileum contraction cardiovascular

Allosteric Protection Against Agonist-Induced Receptor Inhibition

In studies using mutant neuronal nicotinic receptors (β4(6′F10′T)), RJR-2403 (referred to as TC-2403) demonstrates a unique allosteric protective effect not observed with ACh, nicotine, or the α7-selective agonist DMXB. While DMXB shows enhanced voltage- and use-dependent inhibition of these mutant receptors, RJR-2403 does not significantly increase antagonist activity. Critically, RJR-2403 can protect receptor function from the inhibitory effects of other agonists [1]. This protective capacity suggests that RJR-2403 binds to an allosteric site distinct from the orthosteric agonist site, promoting or inhibiting channel opening through a mechanism separate from classical agonism [1]. Neither ACh, nicotine, nor DMXB exhibit this protective allosteric effect, distinguishing RJR-2403 as a unique probe for studying receptor desensitization and allosteric modulation mechanisms.

allosteric modulation receptor desensitization mutant nAChR β4 subunit TC-2403

In Vivo Cognitive Enhancement with Improved Therapeutic Index

RJR-2403 demonstrates in vivo efficacy in cognitive enhancement paradigms that is equal to or better than nicotine, but with a substantially improved therapeutic index due to reduced peripheral side effects. In a scopolamine-induced amnesia model, RJR-2403 significantly improved passive avoidance retention [1]. In rats with ibotenic acid lesions of the forebrain cholinergic projection system, RJR-2403 enhanced both working and reference memory in an 8-arm radial maze paradigm [1]. These cognitive-enhancing effects were observed at doses that produced minimal peripheral autonomic activation. By comparison, RJR-2403 was 15- to 30-fold less potent than nicotine in producing hypothermia, respiratory depression, locomotor changes, and acoustic startle reduction in mice, and 10- to 20-fold less potent in cardiovascular assays in rats [1]. This improved therapeutic index—cognitive efficacy comparable to nicotine with 10- to 30-fold reduced side-effect potency—is a quantifiable advantage for in vivo behavioral pharmacology studies requiring CNS-specific nAChR activation.

cognition passive avoidance radial arm maze scopolamine therapeutic index

Lack of Residual Inhibition: Cleaner α4β2 Activation Profile vs. Nicotine

A critical functional distinction between RJR-2403 and nicotine is the complete absence of residual receptor inhibition following RJR-2403 application. In human nAChR subtypes expressed in Xenopus oocytes, RJR-2403 at concentrations up to 1 mM produces no residual inhibition of subsequent ACh responses for any receptor subtype [1]. In stark contrast, nicotine produces profound residual inhibition of human α4β2, α3β2, and α7 receptors, with IC₅₀ values of 150 µM, 200 µM, and 150 µM, respectively [1]. This residual inhibition by nicotine manifests as a prolonged decrease in receptor responsiveness that can confound repeated-stimulation experimental designs. Co-expression of the human α5 subunit with α3 and β2 subunits increases residual inhibition by ACh and nicotine but not by RJR-2403, further underscoring RJR-2403's cleaner functional profile [1].

residual inhibition desensitization α4β2 α3β2 α7

RJR-2403 Hemioxalate: High-Value Research and Industrial Application Scenarios Based on Quantified Differentiation


Isolation of α4β2 nAChR-Mediated Signaling in Complex Neuronal Systems

When experimental designs require selective activation of α4β2 nAChRs without confounding contributions from α7, ganglionic, or muscle-type receptors, RJR-2403 is the ligand of choice. Its >1,000-fold selectivity for α4β2 (Ki = 26 nM) over α7 (Ki = 3,600 nM) [1] enables clean pharmacological isolation of α4β2-mediated currents, neurotransmitter release, or synaptic plasticity in brain slice or primary neuronal culture preparations. This selectivity is unmatched by nicotine or other non-selective agonists.

Repeated-Measures Electrophysiology and Long-Term Exposure Studies Requiring Minimal Receptor Desensitization

For patch-clamp, two-electrode voltage clamp, or multi-electrode array experiments involving repeated agonist applications or prolonged exposure protocols, RJR-2403 provides a critical advantage. Unlike nicotine, which induces profound residual inhibition of α4β2, α3β2, and α7 receptors at µM concentrations (IC₅₀ = 150-200 µM) [2], RJR-2403 produces no residual inhibition at concentrations up to 1 mM [2]. This enables stable baseline responses across multiple applications and avoids cumulative desensitization artifacts.

In Vivo Behavioral Pharmacology of Cognition Without Cardiovascular or Autonomic Confounds

In rodent models of learning and memory—including passive avoidance, radial arm maze, and novel object recognition—RJR-2403 delivers cognitive enhancement equivalent to nicotine but with a 10- to 30-fold reduction in hypothermic, respiratory, locomotor, and cardiovascular side effects [3]. This improved therapeutic index allows investigators to administer behaviorally efficacious doses without inducing peripheral autonomic activation that could confound cognitive performance measures or introduce welfare concerns.

Investigating Allosteric Modulation and Receptor Desensitization Mechanisms

RJR-2403's unique ability to protect nAChR function from agonist-induced inhibition via an allosteric site [4] positions it as a specialized tool for mechanistic studies of receptor desensitization, channel block, and allosteric modulation. This property, not shared by ACh, nicotine, or α7-selective agonists [4], makes RJR-2403 essential for experiments dissecting orthosteric vs. allosteric ligand interactions and for validating computational models of nAChR gating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RJR-2403 hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.